

A Comprehensive Technical Guide to the Physical Properties of Copper (II) Nitrate Hemipentahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper II nitrate hemipentahydrate*

Cat. No.: *B102555*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of copper (II) nitrate hemipentahydrate, a compound of interest in various chemical and pharmaceutical applications. This document details the experimental methodologies for the determination of these properties and presents quantitative data in a clear, tabular format for ease of reference and comparison.

General Characteristics

Copper (II) nitrate hemipentahydrate, with the chemical formula $\text{Cu}(\text{NO}_3)_2 \cdot 2.5\text{H}_2\text{O}$, is a blue crystalline solid.^[1] It is a hygroscopic substance, meaning it readily absorbs moisture from the surrounding environment.^[1] This compound is an inorganic salt that is highly soluble in water.

Quantitative Physical Properties

The key physical properties of copper (II) nitrate hemipentahydrate are summarized in the table below.

Property	Value	Units
Molecular Formula	<chem>Cu(NO3)2·2.5H2O</chem>	
Molecular Weight	232.59	g/mol
Appearance	Blue crystalline solid	
Density	2.32	g/cm ³
Melting Point	114.5 (decomposes)	°C
Boiling Point	Decomposes	°C
Solubility in Water	Soluble	

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of copper (II) nitrate hemipentahydrate.

Determination of Density (Gas Pycnometry)

Gas pycnometry is a common and accurate method for determining the density of a solid material. The method relies on measuring the volume of the solid by detecting the pressure change of a known volume of an inert gas (typically helium) as it fills a chamber containing the sample.

Methodology:

- Calibration: The gas pycnometer is calibrated using a standard sphere of a known volume.
- Sample Preparation: A precisely weighed sample of copper (II) nitrate hemipentahydrate crystals is placed in the sample chamber.
- Analysis: The analysis is initiated, and the instrument automatically purges the chamber with helium gas to remove air and moisture. The gas is then expanded from a reference chamber into the sample chamber.

- **Measurement:** The pressure difference between the initial and final states is measured, from which the volume of the sample is calculated using the gas laws.
- **Calculation:** The density is then calculated by dividing the mass of the sample by its measured volume.

Determination of Solubility (Gravimetric Method)

The solubility of copper (II) nitrate hemipentahydrate in water can be determined by creating a saturated solution at a specific temperature and then measuring the concentration of the dissolved salt.

Methodology:

- **Saturated Solution Preparation:** An excess amount of copper (II) nitrate hemipentahydrate is added to a known volume of deionized water in a temperature-controlled flask.
- **Equilibration:** The solution is stirred for an extended period (e.g., 24 hours) at a constant temperature to ensure that equilibrium is reached and the solution is saturated.
- **Sample Withdrawal:** A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn using a heated pipette to prevent crystallization.
- **Evaporation:** The withdrawn sample is placed in a pre-weighed evaporating dish and heated in an oven at a temperature sufficient to evaporate the water (e.g., 105 °C) without decomposing the salt.
- **Mass Determination:** The evaporating dish containing the dry salt is cooled in a desiccator and then weighed. The mass of the dissolved salt is determined by subtracting the initial mass of the evaporating dish.
- **Calculation:** The solubility is expressed as grams of solute per 100 grams of solvent.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystal, providing information on bond lengths, bond angles, and the overall crystal packing.

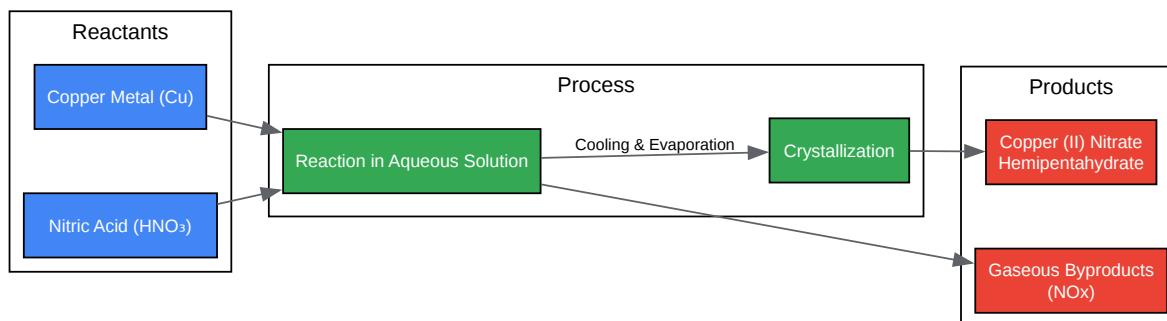
Methodology:

- **Crystal Selection:** A high-quality single crystal of copper (II) nitrate hemipentahydrate with well-defined faces and no visible defects is selected under a microscope.
- **Mounting:** The crystal is mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected by an area detector.
- **Data Processing:** The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal.
- **Structure Solution and Refinement:** The positions of the atoms in the crystal lattice are determined by solving the phase problem. The structural model is then refined to obtain the final crystal structure.

Thermal Analysis (Thermogravimetric Analysis - Differential Thermal Analysis)

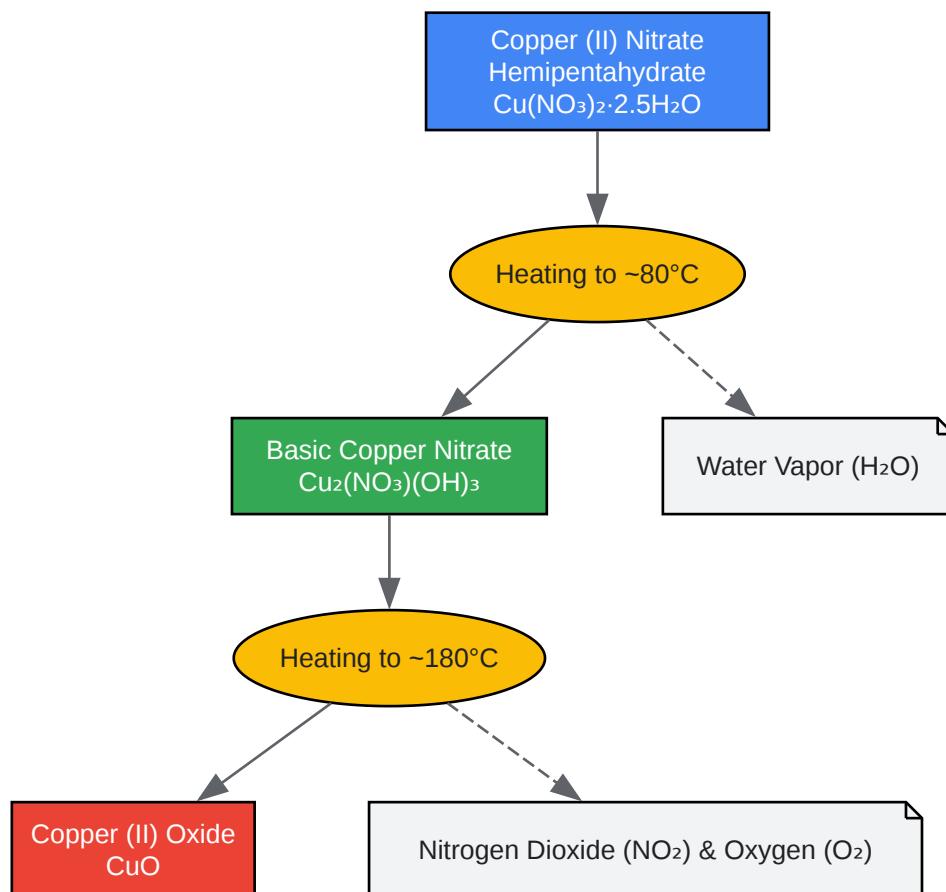
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of copper (II) nitrate hemipentahydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

Methodology:


- **Sample Preparation:** A small, accurately weighed sample of copper (II) nitrate hemipentahydrate is placed in a crucible.
- **Instrument Setup:** The crucible is placed in the TGA-DTA instrument. The desired temperature program (e.g., heating from room temperature to 500 °C at a constant rate of 10

°C/min) and atmosphere (e.g., nitrogen or air) are set.

- Analysis: The analysis is started, and the instrument records the sample's mass and the temperature difference as a function of the furnace temperature.
- Data Interpretation: The resulting TGA curve shows mass loss steps corresponding to the loss of water of hydration and the decomposition of the nitrate to copper oxide. The DTA curve shows endothermic or exothermic peaks associated with these processes. The decomposition of hydrated copper nitrate to "basic copper nitrate" occurs around 80 °C, which then converts to copper (II) oxide at approximately 180 °C.[2]


Experimental Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows related to copper (II) nitrate hemipentahydrate.

[Click to download full resolution via product page](#)

Caption: Synthesis of Copper (II) Nitrate Hemipentahydrate.

[Click to download full resolution via product page](#)

Caption: Thermal Decomposition of Copper (II) Nitrate Hemipentahydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper(II) Nitrate hemipentahydrate Exporter | Copper(II) Nitrate hemipentahydrate Exporting Company | Copper(II) Nitrate hemipentahydrate International Distributor [multichemexports.com]
- 2. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Copper (II) Nitrate Hemipentahydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102555#physical-properties-of-copper-ii-nitrate-hemipentahydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com